7rh

Description

Structure

3D Structure

Properties

IUPAC Name |

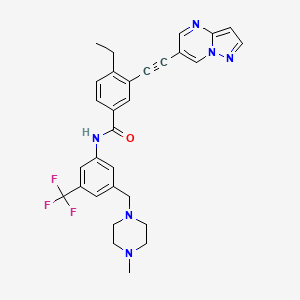

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPXZXBWGJRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7rh, a Potent DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand collagen, plays a crucial role in various cellular processes, including proliferation, migration, and adhesion.[1] Its dysregulation has been implicated in numerous pathological conditions, including cancer and fibrosis.[1][2] 7rh, also known as DDR1-IN-2, has emerged as a potent and selective small-molecule inhibitor of DDR1, showing promise as a therapeutic agent.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition of DDR1 Kinase Activity

This compound functions as an ATP-competitive inhibitor of the DDR1 kinase domain.[5][6] By binding to the ATP-binding pocket of the DDR1 intracellular domain, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream substrates.[2] This blockade of autophosphorylation is the critical step in halting the entire downstream signaling cascade that is normally initiated by collagen binding. The inhibition is reversible and potent, with this compound demonstrating high affinity for DDR1.[7]

Quantitative Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target Kinase | IC50 (nM) | Reference(s) |

| DDR1 | 6.8 - 13.1 | [3][6] |

| DDR2 | 101.4 - 203 | [3] |

| Bcr-Abl | 355 - 414 | [3] |

| c-Kit | >10,000 |

Table 1: In vitro inhibitory activity of this compound against various kinases. The data clearly indicates that this compound is a highly potent inhibitor of DDR1 with significant selectivity over the closely related DDR2 and other off-target kinases.[3][6]

Impact on Downstream Signaling Pathways

DDR1 activation triggers a complex network of intracellular signaling pathways that drive various cellular responses.[1][8] By inhibiting DDR1 autophosphorylation, this compound effectively attenuates these downstream cascades.

Key Affected Pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. DDR1 activation can stimulate this cascade, and inhibition by this compound has been shown to downregulate it.[1]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[2][8] this compound treatment can lead to the suppression of ERK phosphorylation.[7]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and has been linked to inflammation and cancer. This compound has been demonstrated to downregulate the activation of the JAK1/STAT3 signaling pathway.[7]

-

Src Family Kinases (SFKs): DDR1 can activate Src, which is involved in cell migration and proliferation.[9] Interestingly, in some contexts, inhibition of DDR1 by this compound can lead to a compensatory upregulation of phosphorylated SRC, suggesting a potential resistance mechanism.[7]

-

FAK and Pyk2: Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) are key mediators of cell adhesion and migration. This compound treatment has been shown to decrease the phosphorylation of both FAK and Pyk2.[7]

Signaling Pathway Diagrams:

The following diagrams, generated using the DOT language, illustrate the DDR1 signaling cascade and the point of intervention by this compound.

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Cellular Effects of this compound

The inhibition of DDR1 signaling by this compound translates into several observable cellular effects, making it a compound of interest for anti-cancer and anti-fibrotic therapies.

-

Inhibition of Cell Proliferation: By arresting the pro-proliferative signals from pathways like MAPK/ERK and PI3K/AKT, this compound has been shown to inhibit the growth of cancer cell lines that have high levels of DDR1 expression.[7]

-

Suppression of Cell Invasion and Migration: DDR1 plays a key role in epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix, processes critical for cancer cell invasion.[10] this compound has been shown to suppress cancer cell invasion and migration.

-

Reduction of Cell Adhesion: Cell adhesion to the extracellular matrix is a critical step in tumor progression and metastasis. This compound has been demonstrated to inhibit cancer cell adhesion.[7]

-

Induction of Apoptosis: In some cancer cell lines, treatment with this compound has been shown to induce programmed cell death, or apoptosis.[7]

Detailed Experimental Protocols

The characterization of this compound and its mechanism of action relies on a suite of well-defined experimental protocols.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 value of this compound against DDR1 and other kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A europium-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs. The inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Buffer A.

-

Prepare a kinase/antibody mixture containing the DDR1 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.[11]

-

Prepare the Alexa Fluor™ 647-labeled kinase tracer at the desired concentration in Kinase Buffer A.[11]

-

-

Assay Procedure (384-well plate format):

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm (or as specified by the manufacturer).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.625 to 20 µmol/l) for 72 hours.[7] Include a vehicle control (DMSO).

-

-

MTT Addition and Incubation:

-

Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

-

Western Blotting for Protein Phosphorylation and Expression

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into the activation of signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Detailed Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time and concentration.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-DDR1, anti-DDR1, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a potent and selective inhibitor of DDR1 that acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways. Its ability to inhibit key cellular processes such as proliferation, migration, and adhesion in DDR1-expressing cells underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant DDR1 signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other DDR1 inhibitors.

References

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. DDR1 inhibitor this compound | 1429617-90-2 | DDR | MOLNOVA [molnova.com]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor activity of this compound, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 11. tools.thermofisher.cn [tools.thermofisher.cn]

In-depth Technical Guide: The Chemical Profile of 7RH

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure and properties of the compound designated as 7RH. Despite a comprehensive search of scientific literature and databases, no published experimental data regarding its biological activity, associated signaling pathways, or specific experimental protocols were identified. The information presented herein is based on the data available in the public domain, primarily from the RCSB Protein Data Bank (PDB).

Chemical Identity and Structure

The compound this compound is formally identified by its systematic name: (E)-3-(7-(2-((3-chloropyridin-4-yl)amino)-2-oxoethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acrylamide.[1]

Key Structural Features:

The molecular structure of this compound is complex, incorporating several heterocyclic and functional moieties. The core of the molecule is a pyrrolo[2,3-d]pyrimidine ring system. Key substituents on this core include:

-

An acrylamide group at the 5-position.

-

A propargyl group at the 3-position, which is further substituted with a 1-methyl-1H-pyrazol ring.

-

An N-substituted acetamide group at the 7-position, where the substituent is a 3-chloropyridin-4-yl group.

Chemical Properties:

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₁₉ClN₈O₃ |

| Molecular Weight | 490.90 g/mol |

| Systematic Name | (E)-3-(7-(2-((3-chloropyridin-4-yl)amino)-2-oxoethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acrylamide |

| SMILES String | Cn1cc(cn1)C#CCN2C=Nc3c(c(cn3CC(=O)Nc4ccncc4Cl)/C=C/C(=O)N)C2=O |

| InChI Key | FJJWRLBHADGFBZ-SNAWJCMRSA-N |

Visualization of Chemical Structure

The following diagram provides a two-dimensional representation of the chemical structure of this compound.

2D representation of the this compound chemical structure.

Biological Context and Experimental Data

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the biological target, mechanism of action, or pharmacological properties of this compound. Consequently, there is no quantitative data, such as IC₅₀ or Kᵢ values, to present.

Experimental Protocols

In the absence of published research detailing the synthesis, purification, or biological evaluation of this compound, no experimental protocols can be provided at this time.

Signaling Pathways

As the biological target and activity of this compound are unknown, there are no established signaling pathways associated with this compound.

Conclusion

The compound this compound is a structurally complex small molecule that has been cataloged in the RCSB Protein Data Bank. While its chemical structure is well-defined, there is a notable absence of published data regarding its biological function. For researchers and drug development professionals, this compound represents a novel chemical entity with potential for further investigation. Future studies would be required to elucidate its biological targets, mechanism of action, and potential therapeutic applications.

References

Technical Whitepaper: Discovery and Synthesis of the Selective DDR1 Kinase Inhibitor 7rh

Topic: 7rh Compound Discovery and Synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation by collagen, plays a significant role in various cellular processes, including proliferation, migration, and matrix remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in pathological conditions such as cancer and fibrosis, making it a compelling target for therapeutic intervention.[1][3] This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of compound This compound (also known as DDR1-IN-2), a potent and selective, orally bioavailable DDR1 inhibitor.[4][5] Compound this compound, chemically identified as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide , has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a lead compound for the development of novel cancer therapies.[4][6][7]

Compound Profile and Biological Activity

Compound this compound is a small molecule inhibitor that is part of a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides.[4][5] It is an ATP-competitive inhibitor that demonstrates high affinity and selectivity for DDR1.[4]

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases, revealing high potency for DDR1 and significant selectivity over other kinases, including the closely related DDR2.

| Target Kinase | IC₅₀ (nM) | Binding Affinity (Kd) (nM) | Notes |

| DDR1 | 6.8[4][5] | 0.6[4][5] | Potent inhibition and high-affinity binding. |

| DDR2 | 101.4 | Not Reported | Displays a ~15-fold selectivity for DDR1 over DDR2. |

| Bcr-Abl | 355 | Not Reported | Significantly less potent against this off-target kinase. |

| c-Kit | >10,000 | Not Reported | Minimal activity against c-Kit. |

Table 1: In Vitro Inhibitory Activity and Binding Affinity of Compound this compound.

Pharmacokinetic Profile

Preliminary pharmacokinetic studies in rats were conducted to evaluate the oral bioavailability of compound this compound.

| Parameter | Value | Species |

| Oral Bioavailability (F%) | 67.4%[4][5] | Rat |

| T1/2 (hours) | 15.53 | Rat |

| Tmax (hours) | 4.25 | Rat |

| Cmax (µg/L) | 1867.5 | Rat |

Table 2: Pharmacokinetic Properties of Compound this compound.

Target Signaling Pathway and Discovery Workflow

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades. These pathways, including PI3K/Akt and MAPK, are crucial for cell survival, proliferation, and migration. Compound this compound inhibits the initial kinase activity, thereby blocking these downstream events.

Caption: DDR1 signaling pathway and point of inhibition by this compound.

Drug Discovery and Optimization Workflow

The discovery of this compound followed a structured drug discovery workflow, beginning with screening and progressing through lead optimization to in vivo candidate selection.

Caption: Workflow for the discovery and selection of this compound.

Experimental Protocols

Synthesis of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (this compound)

The synthesis of compound this compound is achieved via a multi-step process, culminating in a Sonogashira coupling reaction. The following protocol is representative of the methods described for this chemical series.

Step 1: Synthesis of 6-bromopyrazolo[1,5-a]pyrimidine (Intermediate A)

-

To a solution of 5-aminopyrazole (1.0 eq) in acetic acid, add 2-bromomalonaldehyde (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the brominated pyrazolopyrimidine core.

Step 2: Synthesis of 3-ethynylbenzamide (Intermediate B)

-

To a solution of 3-bromobenzonitrile (1.0 eq) in a 2:1 mixture of triethylamine and DMF, add ethynyltrimethylsilane (1.5 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

-

Degas the mixture with argon and heat to 80°C for 8 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the silyl-protected alkyne.

-

Dissolve the purified product in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours.

-

Remove the solvent, add water, and extract with ethyl acetate. Purify by chromatography to obtain the terminal alkyne.

-

Hydrolyze the nitrile group to the primary amide using standard conditions (e.g., H₂O₂/NaOH or acid hydrolysis) to yield 3-ethynylbenzamide.

Step 3: Sonogashira Coupling to form this compound

-

Combine 6-bromopyrazolo[1,5-a]pyrimidine (Intermediate A, 1.0 eq) and 3-ethynylbenzamide (Intermediate B, 1.2 eq) in a mixture of triethylamine and DMF.

-

Add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the mixture.

-

Degas the reaction vessel with argon for 15 minutes.

-

Heat the mixture to 90°C and stir for 12-16 hours, or until TLC indicates consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with saturated ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the final compound, this compound.

LanthaScreen® Eu Kinase Binding Assay Protocol

This protocol describes the method used to determine the IC₅₀ values for this compound against DDR1.

-

Reagent Preparation :

-

Prepare a 1X Kinase Buffer solution (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

-

Prepare a serial dilution of compound this compound in DMSO, then dilute into the 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a 3X solution of DDR1 kinase and a 3X solution of Eu-anti-tag antibody in Kinase Buffer.

-

Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer.

-

-

Assay Procedure (384-well plate) :

-

Add 5 µL of the serially diluted this compound compound or DMSO control to the appropriate wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.

-

-

Incubation and Reading :

-

Shake the plate gently for 60 seconds.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

-

Data Analysis :

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

-

In Vivo Pharmacokinetic Study Protocol

This protocol provides a general methodology for assessing the oral bioavailability of a test compound like this compound in rodents.

-

Animal Handling :

-

Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

-

Acclimate animals for at least 3 days prior to the study.

-

Fast animals overnight before dosing but allow free access to water.

-

-

Compound Administration :

-

Intravenous (IV) Group : Administer this compound formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a dose of 2 mg/kg via the tail vein.

-

Oral (PO) Group : Administer this compound formulated as a suspension (e.g., in 0.5% methylcellulose) at a dose of 25 mg/kg via oral gavage.

-

-

Blood Sampling :

-

Collect serial blood samples (~100 µL) from the jugular or saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect samples into heparinized tubes.

-

-

Plasma Processing and Analysis :

-

Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis :

-

Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC) using non-compartmental analysis software (e.g., WinNonlin).

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

-

Conclusion

Compound this compound is a highly potent and selective DDR1 inhibitor with favorable oral pharmacokinetic properties. Its discovery was guided by a systematic approach of scaffold-based optimization and thorough in vitro and in vivo characterization. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development and cancer biology. The promising preclinical profile of this compound validates DDR1 as a therapeutic target and establishes this compound as a strong candidate for further development.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of 3-(2-(Pyrazolo[1,5-a] pyrimidin-6-yl)ethynyl)benzamides as Novel Selective and Orally Bioavailable Discoidin Domain Receptor 1 (DDR1) Inhibitors.--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]

- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discoidin Domain Receptor 1 (DDR1) Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a major component of the extracellular matrix.[1] This interaction initiates a cascade of intracellular signaling events that play crucial roles in a wide array of physiological and pathological processes, including cell adhesion, proliferation, migration, differentiation, and tissue remodeling.[2][3] Dysregulation of the DDR1 signaling pathway has been implicated in the progression of numerous diseases, most notably cancer and fibrosis, making it an attractive target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of the DDR1 signaling pathway, including its activation mechanism, downstream signaling cascades, and its multifaceted roles in disease. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts targeting this critical pathway.

The Core Signaling Pathway

The canonical DDR1 signaling pathway is initiated by the binding of collagen to the extracellular discoidin (DS) domain of the receptor.[7] Unlike many other RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed dimer on the cell surface.[8] Collagen binding is thought to induce a conformational change and clustering of these dimers, leading to a slow and sustained autophosphorylation of multiple tyrosine residues within the intracellular juxtamembrane and kinase domains.[9] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, thereby initiating downstream cascades.

Key Downstream Signaling Cascades:

-

MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway is a prominent downstream event of DDR1 signaling, influencing cell proliferation, differentiation, and survival.[10][11]

-

PI3K/Akt Pathway: The recruitment of the p85 subunit of PI3K to phosphorylated DDR1 activates the PI3K/Akt signaling cascade, a critical regulator of cell survival, growth, and metabolism.[10]

-

NF-κB Pathway: DDR1 signaling can lead to the activation of the NF-κB pathway, which plays a pivotal role in inflammation, immune responses, and cell survival.[9]

-

JAK/STAT Pathway: The JAK/STAT pathway can also be activated downstream of DDR1, contributing to the regulation of gene expression involved in cell proliferation and differentiation.[10]

-

Rho GTPase Pathway: DDR1 can influence the activity of Rho GTPases, such as RhoA and Rac1, thereby regulating the actin cytoskeleton and impacting cell migration and invasion.

Below is a diagram illustrating the core DDR1 signaling pathway.

Quantitative Data

A critical aspect of understanding and targeting the DDR1 signaling pathway lies in the quantitative analysis of its components and their interactions. This section provides a summary of key quantitative data related to DDR1, including the inhibitory concentrations of various small molecule inhibitors and binding affinities.

Table 1: Inhibitory Concentrations (IC50) of Selected DDR1 Inhibitors

| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference |

| Nilotinib | 3.7 ± 1.2 | - | [6] |

| Dasatinib | 1.35 ± 0.2 | - | [6] |

| Imatinib | 43 ± 2.4 | 71 | [6][12] |

| Ponatinib | 9 | 9 | [12] |

| DDR1-IN-1 | 105 | 413 | [3][13] |

| DDR1-IN-2 | 13.1 | 203 | [3] |

| 7rh Benzamide | 9.4 | - | [3] |

| Compound 15 | 97 | - | [3] |

| Compound 16 | 43 | - | [3] |

| Compound 19 | 2.26 | 7.04 | [14] |

| Compound 20 | 1 | - | [14] |

| Compound 21 | 3 | - | [14] |

| Compound 22 | - | 19 | [14] |

| Compound 23 | - | 3 | [14] |

| Compound 24 (DR) | 21 | - | [14] |

| Compound 35 (VU6015929) | 4.7 | 0.71 | [14] |

| Compound 36 | 92 | - | [14] |

| Compound 39 | 37 | 6.8 | [14] |

| Compound 40 | 21 | 450 | [14] |

Note: IC50 values can vary depending on the assay conditions. Please refer to the cited literature for specific experimental details.

Table 2: Binding Affinity of DDR1 to Collagen

| Ligand | Binding Affinity (Kd) | Method | Reference |

| Collagen Type I | High Affinity | Solid-phase binding assay | [8][15] |

| Collagen Type I | Enhanced binding with DDR1 oligomerization | Surface Plasmon Resonance (SPR) | [16][17] |

| Collagen Type II | Binds | Solid-phase binding assay | [18] |

| Collagen Type III | Binds | Solid-phase binding assay | [18] |

| Collagen Type IV | Binds | Solid-phase binding assay | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the DDR1 signaling pathway.

DDR1 Kinase Assay

This protocol describes a general method for measuring the kinase activity of DDR1 and the potency of its inhibitors.

Materials:

-

Recombinant active DDR1 (e.g., from Sf9 insect cells)[19]

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[19]

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP (including γ-³²P-ATP or γ-³³P-ATP for radioactive assays)

-

DDR1 inhibitor of interest

-

Phosphocellulose paper (for radioactive assays)

-

Scintillation counter (for radioactive assays)

-

Alternatively, a non-radioactive format such as LanthaScreen™ Eu Kinase Binding Assay can be used.[4]

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the recombinant DDR1 enzyme.

-

Add the DDR1 inhibitor at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[19]

-

Stop the reaction (e.g., by adding phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

References

- 1. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]

- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discoidin domain receptor 1-deficient mice are resistant to bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular analysis of collagen binding by the human discoidin domain receptors, DDR1 and DDR2. Identification of collagen binding sites in DDR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 13. Influences of TP53 and the anti-aging DDR1 receptor in controlling Raf/MEK/ERK and PI3K/Akt expression and chemotherapeutic drug sensitivity in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the collagen-binding site of the DDR1 tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Interaction of discoidin domain receptor 1 with collagen type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of Discoidin Domain Receptor 1 (DDR1) in Cancer

Introduction to Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a primary component of the extracellular matrix (ECM). Structurally, DDR1 consists of an extracellular domain (including a discoidin domain responsible for collagen binding), a single transmembrane helix, and an intracellular kinase domain. Unlike typical RTKs that are activated by soluble growth factors, DDR1's activation by the solid-state ligand collagen is characterized by a delayed but sustained phosphorylation cascade.

DDR1 is predominantly expressed in epithelial cells and plays crucial roles in embryonic development, including organogenesis and mammary gland development. In the context of oncology, aberrant DDR1 expression and activity are frequently observed across a wide range of human cancers, including lung, breast, pancreatic, gastric, and ovarian cancers. Its dysregulation is implicated in nearly all hallmarks of cancer, from promoting proliferation and survival to enabling invasion, metastasis, and therapeutic resistance, making it a compelling target for cancer therapy.

Mechanism of DDR1 Activation

The activation of DDR1 is a multi-step process initiated by its interaction with collagen in the tumor microenvironment (TME).

-

Ligand Binding: DDR1 is activated by several types of collagens, most notably fibrillar collagens (e.g., type I) and basement membrane collagens (e.g., type IV). The binding is mediated by the extracellular discoidin (DS) domain.

-

Dimerization and Clustering: DDR1 exists as a pre-formed dimer on the cell surface even without collagen binding. Upon collagen engagement, these dimers undergo lateral association, forming higher-order clusters. This clustering is a critical step for activation.

-

Trans-autophosphorylation: The clustering of DDR1 dimers brings their intracellular kinase domains into close proximity, facilitating phosphorylation in trans between adjacent dimers. This results in a slow but sustained phosphorylation of multiple tyrosine residues within the juxtamembrane and kinase activation loop domains, leading to full kinase activation.

DDR1 Signaling Pathways in Cancer

Once activated, DDR1 initiates a complex network of downstream signaling pathways that drive cancer progression. These can be broadly categorized into canonical (kinase-dependent) and non-canonical (kinase-independent) signaling.

Canonical (Kinase-Dependent) Signaling

Activated DDR1 serves as a docking site for various adaptor proteins and enzymes, triggering multiple pro-tumorigenic signaling cascades.

-

MAPK/ERK Pathway: DDR1 activation can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: The PI3K/AKT/mTOR signaling axis is frequently activated downstream of DDR1, promoting cell survival, growth, and proliferation while inhibiting apoptosis. In glioblastoma, DDR1 supports tumor cell survival by modulating the Akt-mTOR pathway.

-

NF-κB Pathway: DDR1 can activate the NF-κB pathway, a critical mediator of inflammation, cell survival, and chemoresistance. This is often achieved through the induction of cyclooxygenase-2 (COX-2), which contributes to resistance against genotoxic drugs in breast cancer cells.

-

Src Family Kinases: DDR1 activation leads to the recruitment and activation of Src, which plays a pivotal role in regulating cell migration and invasion.

-

STAT3 Pathway: In hepatocellular carcinoma, a crosstalk between DDR1 and STAT3 has been shown to enhance tumor progression by promoting proliferation, migration, and invasion.

-

Notch Signaling: DDR1 can physically interact with and activate the Notch1 receptor, a pathway crucial for cell fate decisions, survival, and potentially the reactivation of dormant metastatic cells.

Canonical and non-canonical DDR1 signaling pathways.

Non-Canonical (Kinase-Independent) Signaling

Interestingly, some of DDR1's functions do not require its kinase activity. These non-canonical pathways often involve protein-protein interactions.

-

Interaction with TM4SF1: DDR1 can form a complex with the tetraspanin TM4SF1 (Transmembrane 4 L Six Family Member 1) in a collagen-dependent manner. This interaction is implicated in regulating the survival and reactivation of dormant breast cancer cells at metastatic sites, potentially through a PKCα-JAK-STAT pathway. This function appears to be independent of DDR1's kinase activity.

-

Regulation of Cell Adhesion: DDR1 can interact with E-cadherin at cell-cell junctions. This interaction, which is independent of collagen binding, can regulate collective cell invasion by modulating actomyosin contractility.

The Multifaceted Role of DDR1 in Cancer Hallmarks

DDR1 signaling impacts virtually every stage of tumor development and progression.

Tumor Growth and Proliferation

DDR1's influence on cell proliferation is complex and can be context-dependent. In many cancers, such as hepatocellular carcinoma and Hodgkin's lymphoma, DDR1 promotes tumor cell proliferation and survival by activating the MAPK and PI3K/AKT pathways.

Invasion, Metastasis, and EMT

A critical role of DDR1 is its promotion of cell migration, invasion, and metastasis.

-

Epithelial-Mesenchymal Transition (EMT): DDR1 is a key driver of EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential. In pancreatic and prostate cancer cells, DDR1 activation upregulates mesenchymal markers like N-cadherin while downregulating epithelial markers like E-cadherin. This is often mediated by signaling through Pyk2.

-

Matrix Metalloproteinase (MMP) Production: The DDR1-collagen axis can induce the expression and activation of MMPs, such as MMP-2 and MMP-9. These enzymes degrade the ECM, physically clearing a path for cancer cells to invade surrounding tissues and intravasate into blood vessels.

-

Metastatic Dormancy and Reactivation: DDR1 signaling is implicated in the complex process of metastatic outgrowth. Interaction with collagen in the metastatic niche (e.g., the lung) can trigger the reactivation of dormant cancer cells, leading to the formation of overt metastases. This may be mediated by both kinase-dependent (Notch) and kinase-independent (TM4SF1) pathways.

Chemoresistance

Elevated DDR1 expression is frequently associated with resistance to chemotherapy.

-

Pro-Survival Signaling: By activating the NF-κB and PI3K/AKT pathways, DDR1 promotes the expression of anti-apoptotic proteins, allowing cancer cells to survive the cytotoxic effects of genotoxic drugs. For instance, DDR1-mediated induction of COX-2 via NF-κB enhances chemoresistance in breast cancer.

-

P53 Counteraction: DDR1 has been identified as a transcriptional target of the tumor suppressor p53. Following DNA damage, p53-induced DDR1 can function as a survival effector, counteracting the desired apoptotic response to chemotherapy.

Tumor Microenvironment (TME) Modulation

DDR1 is a critical mediator of the crosstalk between cancer cells and the TME.

-

Collagen Remodeling: DDR1 signaling not only responds to collagen but also influences its deposition and organization. This creates a positive feedback loop where DDR1 promotes the creation of a collagen-rich, stiff ECM that further enhances tumor progression.

-

Immune Exclusion: A dense, collagen-rich TME, promoted by DDR1, can act as a physical barrier that prevents the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor core. This "immune exclusion" phenotype is a major mechanism of immune evasion and resistance to immunotherapy. High DDR1 expression often correlates with reduced immune cell infiltration.

DDR1 Expression and Prognostic Significance in Cancer

High expression of DDR1 is a common feature in many solid tumors and is frequently correlated with advanced tumor stage, metastasis, and poor patient prognosis.

| Cancer Type | DDR1 Expression Status | Correlation with Clinicopathological Features | Prognostic Significance (High DDR1 Expression) | Reference(s) |

| Gastric Cancer | Upregulated | Correlates with poor differentiation, advanced invasion depth, lymph node metastasis, and liver metastasis. | Associated with significantly shorter overall survival. | |

| Pancreatic Cancer (PDAC) | Upregulated in ~61% of cases | Associated with advanced N classification and liver metastasis. | Associated with poor prognosis. | |

| Lung Cancer (NSCLC) | Upregulated in ~61% of cases | Correlates with more aggressive tumor behavior. | Associated with poor overall survival and first progression. | |

| Breast Cancer | Upregulated | Associated with increased invasion and poorer prognosis in triple-negative breast cancer (TNBC). | Varies by subtype; generally linked to poorer outcomes. | |

| Renal Clear Cell Carcinoma | Upregulated | Correlates with higher TNM stage, tumor invasion depth, and lymph node metastasis. | Serves as a prognostic marker for poor outcomes. | |

| Ovarian Cancer | Upregulated in ~63% of serous cases | Increased DDR1 expression confers chemoresistance. | Associated with poor prognosis. | |

| Hepatocellular Carcinoma | Upregulated in ~52% of cases | Promotes tumor cell proliferation and invasion. | Associated with poor prognosis. | |

| Colorectal Cancer | Upregulated | Enhances invasive and metastatic potential. | Associated with poor disease-free survival. |

Experimental Protocols for Studying DDR1 Function

Investigating the multifaceted roles of DDR1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for DDR1 Activation

This protocol is used to detect the phosphorylation status of DDR1 and downstream signaling proteins following collagen stimulation.

Methodology:

-

Cell Culture and Starvation: Plate cancer cells (e.g., MCF-7, PANC-1) in complete medium. Once they reach 70-80% confluency, serum-starve the cells for 18-24 hours to reduce basal kinase activity.

-

Collagen Stimulation: Prepare a working solution of Collagen I (e.g., 10 µg/mL) in serum-free media. Aspirate starvation media from cells and add the collagen solution. Incubate for various time points (e.g., 0, 30, 60, 90, 120 minutes) at 37°C to capture the delayed activation kinetics. A non-stimulated control (0 min) is essential.

-

Cell Lysis: Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4, NaF).

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-DDR1 (e.g., p-Tyr792) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

Stripping and Re-probing: To confirm equal loading, strip the membrane and re-probe for total DDR1 and a loading control like GAPDH or β-actin.

Cell Migration and Invasion Assays

These assays quantify the effect of DDR1 on the migratory and invasive capacity of cancer cells.

Methodology (Transwell Invasion Assay):

-

Chamber Preparation: Use Transwell inserts (e.g., 8.0 µm pore size). For invasion assays, coat the top of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify at 37°C for at least 2 hours. For migration assays, no Matrigel is needed.

-

Cell Preparation: Culture cells of interest. If using siRNA or inhibitors, treat the cells 24-48 hours prior. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.

-

Assay Setup:

-

Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell type's invasive potential.

-

Cell Staining and Quantification:

-

After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-invading cells from the top surface of the membrane.

-

Fix the invading cells on the bottom surface with 4% paraformaldehyde or methanol for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Wash the inserts gently with water and allow them to air dry.

-

-

Imaging and Analysis: Visualize the stained cells using an inverted microscope. Count the number of cells in at least five random fields of view per insert. Compare the average cell counts between control and DDR1-manipulated groups.

Experimental workflow for studying DDR1 function.

In Vivo Xenograft Tumor Model

This protocol assesses the effect of DDR1 on tumor growth and metastasis in a living organism.

Methodology:

-

Cell Line Engineering: Stably knockdown DDR1 in a cancer cell line (e.g., using shRNA) or use a corresponding control (scrambled shRNA). Alternatively, use cell lines engineered to overexpress DDR1 versus an empty vector control.

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old).

-

Tumor Implantation:

-

Subcutaneous Model (for tumor growth): Harvest the engineered cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

-

Orthotopic Model (for metastasis): For a more clinically relevant model, inject the cells into the primary organ site (e.g., into the pancreas for PDAC, or the mammary fat pad for breast cancer). This often requires surgery.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Measure the tumor volume every 2-3 days using digital calipers. Volume is typically calculated using the formula: (Length x Width^2) / 2.

-

Monitor animal body weight and overall health.

-

-

Pharmacological Intervention (Optional): If testing a DDR1 inhibitor, once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment (DDR1 inhibitor) and vehicle control groups. Administer the drug according to the established regimen (e.g., oral gavage daily).

-

Endpoint and Tissue Harvest:

-

When tumors in the control group reach the predetermined endpoint size (or at a fixed time point), euthanize all mice.

-

Excise the primary tumors and weigh them.

-

Harvest relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastases.

-

-

Analysis:

-

Compare the primary tumor growth curves and final tumor weights between groups.

-

Analyze metastatic burden by counting surface metastatic nodules or through histological analysis (H&E staining) of harvested organs.

-

Perform immunohistochemistry (IHC) on tumor sections to analyze DDR1 expression and other markers of interest (e.g., proliferation marker Ki-67, EMT markers).

-

DDR1 as a Therapeutic Target in Cancer

Given its extensive role in promoting cancer progression and therapy resistance, DDR1 has emerged as a high-potential therapeutic target.

-

Small Molecule Inhibitors: Several ATP-competitive tyrosine kinase inhibitors (TKIs) that target DDR1 have been developed. Multi-targeted TKIs like imatinib and dasatinib, originally designed for other kinases, also show potent activity against DDR1. More selective DDR1 inhibitors (e.g., DDR1-IN-1, 7rh) have demonstrated efficacy in preclinical models, reducing tumor growth, metastasis, and chemoresistance.

-

Combination Therapies: Targeting DDR1 may be most effective in combination with other treatments. Combining DDR1 inhibitors with standard chemotherapy (e.g., gemcitabine in pancreatic cancer) can overcome chemoresistance and enhance therapeutic efficacy. Furthermore, by remodeling the collagen matrix and potentially alleviating immune exclusion, DDR1 inhibition could be combined with immune checkpoint inhibitors to improve T-cell infiltration and anti-tumor immunity.

-

Antibody-Based Therapies: Developing antibodies that block the extracellular collagen-binding domain of DDR1 is another promising strategy. This approach could inhibit both kinase-dependent and -independent signaling and may be particularly effective at disrupting the tumor-stroma interactions that drive immune exclusion.

Conclusion

Discoidin Domain Receptor 1 is a pivotal transducer of signals from the collagen-rich tumor microenvironment, profoundly influencing cancer cell behavior. Its activation triggers a complex network of signaling pathways that collectively promote tumor proliferation, survival, EMT-driven invasion, and metastasis. Furthermore, DDR1 is a key contributor to the development of chemoresistance and the establishment of an immune-suppressive, collagen-dense TME. The consistent upregulation of DDR1 across numerous malignancies and its strong correlation with poor clinical outcomes underscore its significance as a central node in cancer progression. The continued development of specific and potent DDR1 inhibitors, both small molecules and biologics, holds great promise for novel therapeutic strategies, particularly in combination with chemotherapy and immunotherapy, to treat aggressive and resistant cancers.

The Specificity and Selectivity of 7rh: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of 7rh, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document details the inhibitor's known targets, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies for the treatment of various cancers, including nasopharyngeal carcinoma.[1] Its primary mechanism of action is the inhibition of the receptor tyrosine kinase DDR1, a key player in cell adhesion, proliferation, and migration. Understanding the precise target engagement and off-target effects of this compound is critical for its development as a therapeutic agent and its use as a chemical probe in biological research.

Target Specificity and Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its efficacy and safety. The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, DDR1, and other tested kinases.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| DDR1 | 6.8 | Cell-free kinase assay | [2] |

| DDR1 | 13.1 | LanthaScreen Eu kinase activity assay | [3] |

| DDR2 | 101.4 | Cell-free kinase assay | [2] |

| DDR2 | 203 | LanthaScreen Eu kinase activity assay | [3] |

| Bcr-Abl | 355 | Cell-free kinase assay | [2] |

| Bcr-Abl | 414 | Not Specified | [3] |

| c-Kit | >10,000 | Cell-free kinase assay | [2] |

| c-Kit | 2500 | Not Specified | [3] |

As the data indicates, this compound is a highly potent inhibitor of DDR1 with an IC50 in the low nanomolar range. It exhibits significant selectivity for DDR1 over the closely related DDR2 and other kinases like Bcr-Abl and c-Kit.[2][3] A comprehensive kinome-wide scan would provide a more complete understanding of its selectivity profile.

Cellular Activity and Cytotoxicity

In addition to its enzymatic activity, this compound has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values of this compound in different nasopharyngeal carcinoma (NPC) cell lines as determined by MTT assays.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 1.97 | MTT Assay | [1] |

| HONE1 | Nasopharyngeal Carcinoma | 3.71 | MTT Assay | [1] |

| CNE1 | Nasopharyngeal Carcinoma | 2.06 | MTT Assay | [1] |

| SUNE1 | Nasopharyngeal Carcinoma | 3.95 | MTT Assay | [1] |

These results demonstrate that this compound effectively inhibits the viability of NPC cells in a dose-dependent manner.[1]

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways downstream of DDR1. Understanding these effects is crucial for elucidating its mechanism of action and potential therapeutic applications.

Inhibition of the JAK/STAT Pathway

Treatment with this compound has been shown to downregulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Specifically, it reduces the phosphorylation of JAK1 and STAT3, leading to decreased expression of downstream target genes involved in cell cycle progression and survival, such as BCL-2, MCL-1, c-Myc, and cyclin D1.[1]

Figure 1: Simplified DDR1-mediated JAK/STAT signaling pathway and the inhibitory effect of this compound.

Upregulation of PI3K/AKT and Ras/Raf/MEK/ERK Pathways

Interestingly, treatment with this compound has been observed to upregulate the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK signaling pathways.[1] This upregulation is thought to be a compensatory mechanism involving the activation of the SRC family kinases.[1]

Figure 2: Upregulation of PI3K/AKT and Ras/Raf/MEK/ERK pathways upon this compound treatment, potentially mediated by SRC activation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the specificity and selectivity of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the IC50 values of inhibitors against purified kinases.

Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high degree of Förster resonance energy transfer (FRET). Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.[4][5]

Workflow:

Figure 3: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

Purified DDR1 kinase (or other kinase of interest)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer specific for the kinase

-

Kinase Buffer A (5X)

-

Test compound (this compound)

-

DMSO

-

384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution.

-

Prepare serial dilutions of the test compound (this compound) in 100% DMSO. Then, create 3X intermediate dilutions in 1X Kinase Buffer A.

-

Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody.

-

Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration should be determined experimentally, typically around the Kd of the tracer for the kinase.

-

-

Assay Assembly:

-

Add 5 µL of the 3X test compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the 3X Kinase/Antibody mixture to each well.

-

Add 5 µL of the 3X Tracer solution to each well.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate using a microplate reader capable of time-resolved FRET. Excite at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor 647).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of an inhibitor on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Workflow:

Figure 4: Workflow for the MTT Cell Viability Assay.

Materials:

-

Cancer cell lines (e.g., CNE2, HONE1)

-

Cell culture medium

-

96-well plates

-

This compound inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in a humidified atmosphere.

-

-

Data Acquisition:

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

Western blotting is used to detect changes in the protein expression and phosphorylation status of target proteins in response to inhibitor treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Procedure for Analyzing DDR1 Pathway Phosphorylation:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-DDR1, anti-DDR1, anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a potent and selective inhibitor of DDR1 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of the DDR1-mediated JAK/STAT signaling pathway. The observed upregulation of the PI3K/AKT and Ras/Raf/MEK/ERK pathways, likely through SRC activation, highlights the complex cellular responses to targeted kinase inhibition and warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and other kinase inhibitors, which is essential for advancing their development as targeted cancer therapies. A comprehensive kinome-wide selectivity profiling of this compound would be a valuable next step in fully elucidating its target landscape.

References

- 1. Antitumor activity of this compound, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

In-Depth Technical Guide: CAS Number 1429617-90-2 (7rh), a Potent and Selective DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1429617-90-2 identifies the compound 4-Ethyl-N-[3-[(4-methyl-1-piperazinyl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide, a potent and selective ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1).[1][2][3] Also known by the identifiers 7rh and DDR1-IN-2, this small molecule has emerged as a significant tool in cancer research.[4][5] DDR1, a receptor tyrosine kinase activated by collagen, plays a crucial role in various cellular processes, including proliferation, migration, and survival.[6] Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical data associated with CAS number 1429617-90-2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the compound is provided in the table below.

| Property | Value |

| CAS Number | 1429617-90-2 |

| Synonyms | This compound, DDR1-IN-2, DDR1 Inhibitor this compound |

| Molecular Formula | C30H29F3N6O |

| Molecular Weight | 546.59 g/mol |

| Appearance | White to light yellow solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (e.g., 12 mg/mL) |

Synthesis

The synthesis of 4-Ethyl-N-[3-[(4-methyl-1-piperazinyl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide (this compound) was first reported by Gao et al. in 2013. The synthesis is a multi-step process, with the key final step involving an amide coupling reaction. A generalized synthetic scheme is presented below. The detailed, step-by-step protocol for the synthesis is proprietary and typically found in the supplementary information of the primary publication.

Mechanism of Action and Signaling Pathway

The compound this compound is an ATP-competitive inhibitor of the DDR1 kinase.[1][2] By binding to the ATP-binding pocket of the DDR1 kinase domain, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.

The DDR1 signaling pathway is initiated by the binding of collagen to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, initiating a cascade of events that regulate cellular processes such as proliferation, migration, and survival. Key downstream signaling pathways affected by DDR1 activation include:

-

Src-Notch-IKK Pathway: Involved in cell survival and proliferation.

-

Pyk2-RAP1 Pathway: Regulates cell adhesion and migration.

-

NF-κB Pathway: A critical regulator of inflammation and cell survival.

-

JAK/STAT Pathway: Plays a key role in cytokine signaling and cell proliferation.

-

PI3K/Akt Pathway: A central pathway in cell growth, survival, and metabolism.

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

The following diagram illustrates the DDR1 signaling pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of CAS number 1429617-90-2.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference |

| DDR1 | 6.8 - 13.1 | [1][5] |

| DDR2 | 101 - 203 | [1][5] |

| Bcr-Abl | 355 - 414 | [1][5] |

| c-Kit | >10,000 | [1] |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 1.97 | [3] |

| HONE1 | Nasopharyngeal Carcinoma | 3.71 | [3] |

| CNE1 | Nasopharyngeal Carcinoma | 2.06 | [3] |

| SUNE1 | Nasopharyngeal Carcinoma | 3.95 | [3] |

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of the inhibitor to the DDR1 kinase.

Materials:

-

DDR1 Kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test Compound (CAS 1429617-90-2)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

TR-FRET capable plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Prepare a mixture of DDR1 kinase and Eu-anti-Tag antibody in assay buffer. Add 5 µL of this mixture to each well.

-

Add 5 µL of the kinase tracer to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., CNE1, CNE2, HONE1, SUNE1)

-

Culture medium (e.g., RPMI-1640 with 5% FBS)

-

Test Compound (CAS 1429617-90-2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.625–20 µmol/l) for a specified period (e.g., 72 hours).[3]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of the inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cells (e.g., CNE2 cells)

-

Test Compound (CAS 1429617-90-2)

-

Vehicle control

-

Surgical instruments

-

Anesthesia

Procedure:

-

Culture pancreatic cancer cells to the desired number.

-

Anesthetize the mice.

-

Surgically expose the pancreas.

-

Inject the cancer cells directly into the pancreas.

-

Suture the incision.

-

Allow tumors to establish for a set period.

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

-

Monitor tumor growth using imaging techniques (e.g., ultrasound or bioluminescence imaging) and measure animal body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Conclusion

CAS number 1429617-90-2, also known as this compound or DDR1-IN-2, is a well-characterized, potent, and selective inhibitor of DDR1. Its ability to block the DDR1 signaling pathway has been demonstrated in various preclinical models of cancer, leading to reduced cell proliferation and tumor growth. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working on DDR1-targeted therapies. Further investigation into the clinical potential of this compound and other selective DDR1 inhibitors is warranted.

References

- 1. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

- 3. Antitumor activity of this compound, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

A Technical Guide to Discoidin Domain Receptor Inhibitors: Targeting Collagen-Mediated Signaling in Oncology and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction